molecular formula C9H11ClN2O3 B1479017 5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098104-43-7

5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1479017
CAS No.: 2098104-43-7
M. Wt: 230.65 g/mol
InChI Key: RBAGFLDBLNVPRQ-UHFFFAOYSA-N
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Description

5-(2-Chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098104-43-7) is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold, a bicyclic ring system known as an "azaisoindole," which is recognized as a privileged structure in the design of biologically active molecules . The presence of the chloroacetyl group makes it a valuable electrophilic handle for further synthetic elaboration, particularly in the construction of more complex molecules through nucleophilic substitution reactions. Derivatives based on the pyrrolo[3,4-c]pyridine core have demonstrated a broad and promising spectrum of pharmacological activities in scientific literature . This scaffold is a key subject of investigation for developing novel analgesic and sedative agents . Preclinical studies have shown that such compounds can exhibit significant pain-relieving properties in models like the "writhing" test, with efficacy sometimes comparable to or greater than reference drugs like aspirin, while displaying lower toxicity profiles . Furthermore, the pyrrolo[3,4-c]pyridine structure is a scaffold for compounds with antidiabetic potential , functioning as aldose reductase inhibitors to mitigate diabetic complications and as GPR119 agonists to stimulate insulin secretion . Its application extends to antimycobacterial therapy , with research indicating that such compounds can inhibit the cytochrome bc1 complex in Mycobacterium tuberculosis , representing a novel class of antimycobacterial agents targeting bacterial respiration . Additional researched activities include antiviral and anticancer effects . With a molecular formula of C 9 H 11 ClN 2 O 3 and a molecular weight of 230.65 g/mol , this reagent is an essential building block for researchers synthesizing and optimizing new chemical entities for pharmaceutical applications. It is supplied as a high-purity compound for research purposes only.

Properties

IUPAC Name

5-(2-chloroacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c10-3-7(13)12-2-1-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4H2,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAGFLDBLNVPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that the compound has a low molecular weight, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the tumor microenvironment could potentially affect the compound’s efficacy Additionally, factors such as pH and temperature could influence the compound’s stability

Biochemical Analysis

Biochemical Properties

5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with enzymes such as kinases and proteases suggests its potential as a modulator of cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting the fibroblast growth factor receptor (FGFR) signaling pathway . Additionally, it affects cell proliferation, migration, and invasion, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, inhibiting their activity and thereby altering downstream signaling pathways . This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating cellular signaling pathways and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, indicating a dosage-dependent response in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of specific enzymes can lead to alterations in metabolic pathways, affecting the overall metabolic balance within the cell . These interactions highlight the compound’s potential as a modulator of cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments can influence its activity and function . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with target enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects .

Biological Activity

5-(2-Chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a chloroacetyl group attached to a hexahydro-pyrrolopyridine core, which may influence its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁ClN₂O
  • Molecular Weight : 230.65 g/mol
  • CAS Number : 2098104-43-7
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The chloroacetyl moiety may enhance the compound's ability to form covalent bonds with nucleophilic sites in target proteins, potentially leading to enzyme inhibition or receptor modulation.

Analgesic and Sedative Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic and sedative effects. In a study involving several derivatives, compounds were tested using the "hot plate" and "writhing" tests. Notably:

  • Compounds demonstrated analgesic activity superior to aspirin.
  • Some derivatives exhibited effects comparable to morphine, indicating strong antinociceptive potential .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural features of the compound could contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The specific interactions at the molecular level can lead to the modulation of enzymatic activities related to pain pathways and microbial metabolism.

Case Studies

  • Analgesic Activity Assessment :
    • A series of tests were conducted on various derivatives of pyrrolo[3,4-c]pyridine compounds.
    • Results indicated that certain derivatives significantly reduced pain responses in animal models compared to standard analgesics .
  • Microbial Assays :
    • In vitro studies demonstrated that the compound exhibited bacteriostatic effects against several pathogenic strains.
    • Further research is required to elucidate the specific mechanisms behind its antimicrobial action.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
5-Glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneStructureAnalgesic, Antimicrobial
Other Pyrrolopyridine DerivativesVariesVaries (e.g., sedative effects)

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with related derivatives, focusing on pharmacological activity, structural modifications, and biological efficacy.

Table 1: Structural and Pharmacological Comparison
Compound Name/Substituent Key Structural Features Biological Activity Research Findings
5-(2-Chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Chloroacetyl group at position 5 Undisclosed in provided evidence (inference: potential antitubercular/analgesic) Structural similarity to QcrB inhibitors (antitubercular) and analgesics .
7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Oxadiazole ring, 3-chlorobenzyl Antitubercular (MIC: 0.065 µM) Targets QcrB subunit in Mycobacterium tuberculosis; hypersusceptible in Cyt-bd oxidase mutants .
Derivatives 30a–30e (e.g., 2-hydroxypropyl-4-arylpiperazine substituents) Hydroxypropyl linker, arylpiperazine Analgesic (superior to aspirin) Strong activity in hot-plate and writhing tests; pharmacophore critical for potency .
5-(2-Azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Azidoacetyl group Likely prodrug or click chemistry intermediate Azide group enables bioorthogonal reactions for targeted drug delivery .
Derivatives 33a–33h (Szkatuła et al., 2020) Varied alkyl/aryl linkers Sedative and analgesic Activity linked to alkyl linker length and amine substituents .
Key Insights from Comparative Analysis

Antitubercular Activity: The oxadiazole-containing analog (MIC: 0.065 µM) demonstrates exceptional potency against M. tuberculosis, likely due to its interaction with the QcrB subunit. In contrast, the chloroacetyl derivative’s activity remains unquantified but shares structural motifs with this class .

Analgesic and Sedative Properties: Derivatives with hydroxypropyl-arylpiperazine pharmacophores (e.g., 30a–30e) exhibit analgesic activity surpassing aspirin, attributed to opioid-like receptor interactions .

Structural Reactivity :

  • The chloroacetyl group’s electrophilicity may enable covalent binding to cysteine residues in target proteins, a mechanism absent in azidoacetyl or methoxy-substituted analogs .
  • Modifications to the pyrrolopyridine core (e.g., methylation at position 4) improve metabolic stability, as seen in antitubercular leads .

Preparation Methods

Reaction with 1,2-Dibromoethane and 1-Bromo-2-Chloroethane

The reaction with 1,2-dibromoethane and 1-bromo-2-chloroethane is conducted at the reflux temperature of acetonitrile against anhydrous potassium carbonate to yield intermediate compounds. The potassium salts of 2-methoxy-6-methyl-3,4-pyridinedicarboximide are condensed with 1,4-dibromobutane, used in a fourfold excess, which is carried out with dimethylformamide (DMF) in room temperature, with the aim to obtain N-bromobutyl derivative.

During the synthesis of intermediates, a large excess of 1,2-dibromoethane and 1,4-dibromobutane is used, allowing the imide substitution of only one halogen atom and a small amount of by-products (symmetrically substituted alkyl imide), was separated in all cases by fractional crystallization.

Condensation with Cyclic Amines

N-halogenalkylimides are condensed with appropriate cyclic amines such as morpholine, phenylpiperazine, and 2-methoxyphenylpiperazine. The reaction involving β-bromoethyl and γ-bromobutyl derivatives is carried out at the boiling point of acetonitrile (Method A), while the β-chloroethyl derivative undergoes reaction during heating to boiling in xylene (Method B), both in the presence of anhydrous potassium carbonate.

Synthesis of N-Aminomethyl Derivatives

Imides are synthesized via a Mannich reaction by boiling 2-methoxy-/2-ethoxy-6-methyl-3,4-pyridinedicarboximide with 33% formaline and the 2- or 3-chlorophenylo-1-piperazine in tetrahydrofuran (THF) solution.

Pharmacology

The investigation of the synthesized compounds includes assessing their toxicity and evaluating their analgesic and sedative activities.

Toxicity

The median lethal dose (LD50) values are determined after intraperitoneal administration in mice to assess the toxicity of the compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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